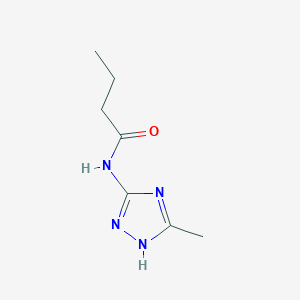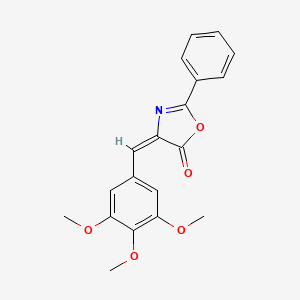
2-Phenyl-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one typically involves the condensation of 2-phenyl-4-oxazolinone with 3,4,5-trimethoxybenzaldehyde under basic or acidic conditions. Common reagents used in this reaction include sodium hydroxide or hydrochloric acid, and the reaction is usually carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-4-oxazolinone: A precursor in the synthesis of the target compound.
3,4,5-Trimethoxybenzaldehyde: Another precursor used in the synthesis.
Other Oxazole Derivatives: Compounds with similar structures but different substituents.
Uniqueness
2-Phenyl-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one is unique due to the presence of both phenyl and trimethoxybenzylidene groups, which may impart distinct biological and chemical properties compared to other oxazole derivatives.
Propiedades
Fórmula molecular |
C19H17NO5 |
|---|---|
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
(4E)-2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H17NO5/c1-22-15-10-12(11-16(23-2)17(15)24-3)9-14-19(21)25-18(20-14)13-7-5-4-6-8-13/h4-11H,1-3H3/b14-9+ |
Clave InChI |
HICJFGUVXOQAFR-NTEUORMPSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


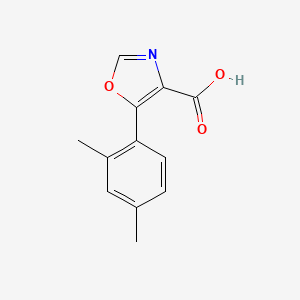
![2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12879533.png)
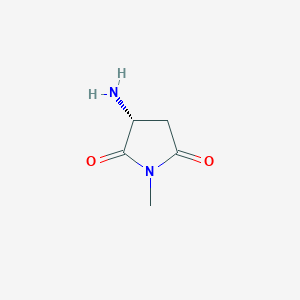
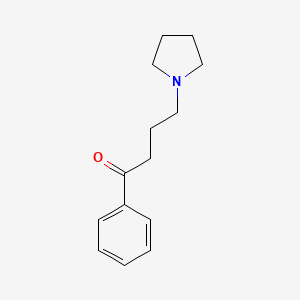


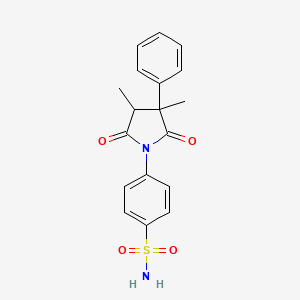
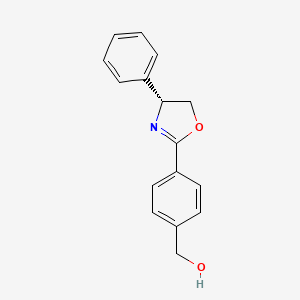
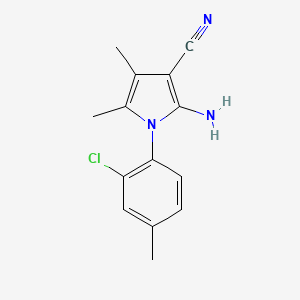

![Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)-](/img/structure/B12879599.png)
![4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine](/img/structure/B12879607.png)
